3,4,5-trimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Description
3,4,5-trimethoxy-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide, also known as TMB-4, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. TMB-4 has been shown to have a wide range of biochemical and physiological effects, making it an attractive compound for researchers in various fields.
Scientific Research Applications
Anti-Tumor Agents
A series of 3′,4′,5′-trimethoxy flavonoids with benzimidazole linked by different chain alkanes have been designed and synthesized. The potential activity of these compounds as anti-tumor agents was evaluated by cytotoxicity assay in MGC-803 (human gastric cancer), MCF-7 (human breast cancer), HepG-2 (human hepatoma) and MFC (mouse gastric cancer) tumor cell lines .
Anticancer Activity
A series of novel 3,4,5-trimethoxycinnamamide-tethered 1,2,3-triazole derivatives were prepared by the click reaction of (E)-N-(prop-2-yn-1-yl)-3-(3,4,5-trimethoxyphenyl) acrylamide with different aryl azides. The synthesized compounds were screened for their in vitro anticancer activity against MCF-7 and A549 cell lines by using MTT assay .
Antimicrobial Activity
Thiazole derivatives, which include the compound , have been found to have antimicrobial properties .
Antiretroviral Activity
Thiazole derivatives have also been found to have antiretroviral properties .
Antifungal Activity
Thiazole derivatives have been found to have antifungal properties .
Anti-Inflammatory Activity
Thiazole derivatives have been found to have anti-inflammatory properties .
Antioxidant Activity
Thiazole derivatives have been found to have antioxidant properties .
Hepatoprotective Activity
Thiazole derivatives have been found to have hepatoprotective properties .
properties
IUPAC Name |
3,4,5-trimethoxy-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-22-11-8-10(9-12(23-2)16(11)24-3)17(21)20-18-19-15-13(25-4)6-5-7-14(15)26-18/h5-9H,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYQXPMZKARLUOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NC3=C(S2)C=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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